Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
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Overview
Description
Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a complex compound that combines the rare-earth metal gadolinium with a fluorinated organic ligand. Gadolinium is known for its unique magnetic properties and is widely used in various scientific and industrial applications. The fluorinated ligand in this compound enhances its stability and reactivity, making it suitable for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of gadolinium salts with the corresponding fluorinated organic ligand. The process often requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound. Common reagents used in the synthesis include gadolinium chloride or nitrate and the fluorinated ligand precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and chromatography to obtain the pure compound. The industrial process is designed to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxides.
Reduction: Reduction reactions can convert the gadolinium ion to a lower oxidation state.
Substitution: The fluorinated ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gadolinium oxides, while substitution reactions can produce a variety of gadolinium complexes with different ligands.
Scientific Research Applications
Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Utilized in medical imaging, particularly in magnetic resonance imaging (MRI), due to its paramagnetic properties.
Industry: Applied in the development of advanced materials and coatings with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate exerts its effects involves its interaction with molecular targets and pathways. The gadolinium ion interacts with various biological molecules, altering their magnetic properties and enabling enhanced imaging in MRI. The fluorinated ligand enhances the stability and solubility of the compound, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
- This compound
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the fluorinated ligand. This makes it more suitable for specialized applications compared to other gadolinium compounds.
Properties
IUPAC Name |
gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Gd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBCBBLWWOEEEE-VNGPFPIXSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Gd+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Gd+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F21GdO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331161 |
Source
|
Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)gadolinium(III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1042.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17631-67-3 |
Source
|
Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)gadolinium(III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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